1-Bromo-1-chloro-2,2-difluoroethene (BCFE) has been investigated as a potential refrigerant due to its favorable properties. These include a low boiling point (around 40-42 °C) [], making it suitable for low-temperature refrigeration applications. Additionally, BCFE exhibits good thermal stability and efficiency []. However, further research is needed to assess its long-term environmental impact and potential for ozone depletion [].
BCFE can serve as a building block for the synthesis of various fluorinated polymers. These polymers possess unique properties such as high thermal and chemical resistance, making them valuable in various industrial applications. Studies have explored the use of BCFE in the production of fluorinated copolymers and elastomers with potential applications in the automotive and aerospace industries [].
BCFE's unique structure with its combination of halogen and fluorine atoms makes it a valuable intermediate in organic synthesis. Its reactivity allows for the incorporation of the difluoroethylene moiety into various complex molecules. Research has explored the use of BCFE in the synthesis of pharmaceuticals, agrochemicals, and specialty materials [].
Due to its well-defined properties, BCFE can be used as a reference compound in various analytical techniques. This includes studies on the performance of gas chromatography columns and the calibration of spectroscopic instruments [].
1-Bromo-1-chlorodifluoroethylene is a halogenated organic compound with the molecular formula and a molecular weight of approximately 177.375 g/mol. It is commonly identified by its CAS number 758-24-7. This compound is characterized by its unique structure, which includes a double bond between carbon atoms, along with bromine, chlorine, and two fluorine atoms attached to the first carbon atom. The compound appears as a colorless gas or liquid under standard conditions and has a boiling point of 40-42 °C and a density of 1.888 g/cm³ .
Specific reaction pathways and mechanisms can vary based on reaction conditions, such as temperature and the presence of catalysts .
Several methods exist for synthesizing 1-bromo-1-chlorodifluoroethylene:
1-Bromo-1-chlorodifluoroethylene finds applications in various fields:
Interaction studies involving 1-bromo-1-chlorodifluoroethylene focus on its reactivity with nucleophiles and electrophiles. Research indicates that this compound can react with various nucleophiles, leading to substitution products that may have different biological activities or industrial applications. Studies also examine its stability under different environmental conditions, which is crucial for assessing its safety and efficacy in applications .
Several compounds share structural similarities with 1-bromo-1-chlorodifluoroethylene. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromo-2-fluoroethylene | Lacks chlorine; used in different synthetic pathways | |
| 2-Bromo-2-chloro-1,1-difluoroethene | Different position of halogens; potential for different reactivity | |
| 1-Chloro-1-fluoroethylene | Contains only one bromine; simpler structure |
Uniqueness: The presence of both bromine and chlorine along with two fluorine atoms distinguishes 1-bromo-1-chlorodifluoroethylene from similar compounds. This unique halogen combination contributes to its specific chemical reactivity and potential applications in specialized fields .
1-Bromo-1-chlorodifluoroethylene, with the molecular formula C₂BrClF₂, represents a highly halogenated ethylene derivative characterized by the substitution of four hydrogen atoms with halogen atoms [5]. The compound, identified by Chemical Abstracts Service Registry Number 758-24-7, possesses a molecular weight of 177.37 grams per mole [5] [8]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-bromo-1-chloro-2,2-difluoroethene [8].
The molecular structure features a carbon-carbon double bond with asymmetric halogen substitution, where one carbon atom bears bromine and chlorine substituents, while the other carbon atom carries two fluorine atoms [5] [8]. This substitution pattern is represented by the canonical Simplified Molecular Input Line Entry System notation FC(F)=C(Cl)Br [5]. The International Chemical Identifier string InChI=1S/C2BrClF2/c3-1(4)2(5)6 provides a unique structural descriptor for the compound [5] [8].
The compound exhibits structural isomerism possibilities due to the presence of different halogen atoms and their potential arrangements around the ethylene backbone [8]. Alternative naming conventions include 1,1-difluoro-2-bromo-2-chloroethylene, 2-bromo-2-chloro-1,1-difluoroethene, and ethylene, 1-bromo-1-chloro-2,2-difluoro-, reflecting different systematic approaches to describing the same molecular structure [5] [8].
The molecular geometry of 1-bromo-1-chlorodifluoroethylene is fundamentally determined by the planar configuration typical of alkenes, with the carbon-carbon double bond restricting rotation and maintaining coplanarity of the substituent atoms [8]. The compound demonstrates zero rotatable bonds, confirming the rigid planar structure imposed by the ethylenic double bond [8].
Computational analysis reveals that the molecule possesses no defined stereocenters, indicating the absence of chiral centers within the structure [8]. The topological polar surface area is calculated as 0 Ų, reflecting the nonpolar character of the halogenated ethylene despite the presence of electronegative halogen substituents [8]. The molecular complexity, as determined by computational methods, is quantified at 75.6, indicating moderate structural complexity relative to simple organic molecules [8].
The heavy atom count of six atoms comprises two carbon atoms, one bromine atom, one chlorine atom, and two fluorine atoms, with no hydrogen atoms present in the final structure [8]. The exact molecular mass is determined to be 175.88400 daltons, while the monoisotopic mass shares the same value [8].
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Density | 1.917 g/cm³ | 0°C | [5] |
| Density | 1.888 g/cm³ | Standard conditions | [4] |
| Boiling Point | 38°C | 625 Torr | [5] |
| Boiling Point | 40-42°C | Standard pressure | [4] |
| Molecular Weight | 177.37 g/mol | - | [5] [8] |
| Exact Mass | 175.88400 Da | - | [4] [8] |
The density of 1-bromo-1-chlorodifluoroethylene demonstrates temperature dependence, with values ranging from 1.888 g/cm³ under standard conditions to 1.917 g/cm³ at 0°C [4] [5]. These density measurements reflect the high molecular weight contributed by the heavy halogen substituents, particularly bromine and chlorine atoms.
The boiling point characteristics indicate relatively low volatility, with reported values of 38°C at 625 Torr pressure and 40-42°C under standard atmospheric pressure conditions [4] [5]. This boiling point range reflects the molecular interactions between halogenated ethylene molecules and the influence of intermolecular forces on phase transitions.
Regarding solubility characteristics, 1-bromo-1-chlorodifluoroethylene exhibits moderate to good solubility in various solvents due to its dual polar and nonpolar characteristics [13]. The presence of halogen atoms, particularly bromine and chlorine, contributes polar characteristics that enhance solubility in polar solvents, while the difluorinated ethylene portion provides nonpolar characteristics facilitating dissolution in nonpolar media [13]. The compound demonstrates a calculated logarithmic partition coefficient of 2.68570, indicating moderate lipophilicity [4].
The hydrogen bond donor count is zero, while the hydrogen bond acceptor count is two, reflecting the absence of hydrogen atoms and the presence of electronegative fluorine atoms capable of accepting hydrogen bonds [8]. The XLogP3-AA value of 2.4 further confirms the compound's moderate hydrophobic character [8].
Limited thermodynamic data is available specifically for 1-bromo-1-chlorodifluoroethylene due to its specialized nature as a highly halogenated compound. The thermodynamic behavior of this compound must be understood within the context of similar halogenated ethylene derivatives and the influence of multiple halogen substituents on molecular energetics.
The phase transition behavior is characterized by the relatively low boiling point of 38-42°C, indicating moderate intermolecular forces between molecules in the liquid phase [4] [5]. The transition from liquid to gas phase occurs at relatively low temperatures compared to less halogenated analogs, suggesting that the specific arrangement of halogen atoms in this compound does not promote exceptionally strong intermolecular interactions.
The molecular structure, with its planar geometry and absence of rotatable bonds, contributes to predictable thermodynamic properties related to conformational entropy [8]. The rigid structure limits internal degrees of freedom, potentially affecting heat capacity values and temperature-dependent thermodynamic functions.
The exact thermodynamic parameters such as heat capacity, enthalpy of formation, and entropy values require experimental determination or high-level computational studies specific to this compound. The presence of multiple different halogen substituents creates unique electronic environments that influence the compound's thermodynamic properties compared to symmetrically substituted halogenated ethylenes.